Gadoquatrane, also referred to as BAY 1747846, is a novel macrocyclic gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI). It is characterized as a tetrameric complex that features one inner sphere water molecule per gadolinium ion. This compound is notable for its high relaxivity, stability, and low protein binding, making it a promising candidate for clinical applications in imaging.
Gadoquatrane was developed by Bayer AG and has been the subject of various studies assessing its physicochemical properties, pharmacokinetics, and efficacy in enhancing MRI contrast. The compound has undergone preclinical evaluations and is currently in clinical trials to establish its safety and effectiveness compared to existing GBCAs.
Gadoquatrane is classified as a macrocyclic GBCA, which distinguishes it from linear GBCAs due to its enhanced stability and lower risk of gadolinium release into the body. This classification is essential for understanding its pharmacological profile and potential applications in medical imaging.
The synthesis of gadoquatrane involves the coordination of gadolinium ions with a macrocyclic ligand framework. The specific synthetic route typically includes:
The synthesis requires careful control of pH and temperature to ensure optimal coordination between the gadolinium ions and the ligand. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of gadoquatrane.
Gadoquatrane features a tetrameric structure with gadolinium ions at its core, coordinated by a macrocyclic ligand that allows for the binding of an inner sphere water molecule. This configuration enhances its relaxivity properties.
Gadoquatrane primarily participates in coordination reactions where it interacts with water molecules, allowing for proton exchange necessary for MRI contrast enhancement.
The mechanism by which gadoquatrane enhances MRI contrast involves:
Gadoquatrane has several potential applications in medical imaging:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2